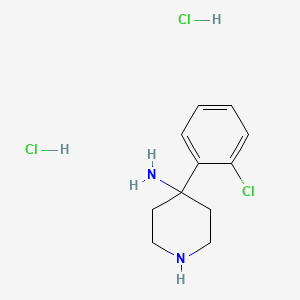

Ethyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate is a chemical compound . Its empirical formula is C15H22ClN3O2 and it has a molecular weight of 311.81 .

Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C15H22ClN3O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)13-5-4-11(17)10-12(13)16/h4-5,10H,6-9,17H2,1-3H3 .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activities

Compounds related to Ethyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate have been synthesized and investigated for their antimicrobial activities. For instance, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and Mannich base derivatives have been synthesized using similar chemical frameworks. These compounds exhibited good to moderate antimicrobial activities against various test microorganisms, indicating potential applications in developing new antimicrobial agents (Bektaş et al., 2007).

Crystal Engineering and Molecular Association

In crystal engineering, the synthesis and crystallization of 1,4-piperazine-2,5-dione derivatives from similar esters have been explored, yielding polymorphic crystalline forms. These studies have enhanced the understanding of hydrogen-bonding networks in organic crystals and their molecular associations, which could inform the design of new materials and pharmaceuticals (Weatherhead-Kloster et al., 2005).

Microwave-Assisted Synthesis and Biological Activity Investigation

Research has also been conducted on the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties. These studies involved starting materials such as ethyl piperazine-1-carboxylate, leading to compounds with antimicrobial, anti-lipase, and anti-urease activities. This research demonstrates the utility of related compounds in synthesizing bioactive molecules that could serve as leads for new drugs (Başoğlu et al., 2013).

Neurochemical and Behavioural Evidence

Studies have investigated the effects of piperazine derivatives on neurochemical and behavioural parameters, suggesting that compounds with similar structures to this compound could influence serotonin receptors and have implications for treating neurological disorders (Hutson et al., 1987).

Analysis of Metabolites in Biological Systems

The analysis of related piperazine derivatives and their metabolites in biological systems has been conducted to understand their pharmacokinetics and metabolism. Such studies are crucial for drug development, offering insights into the behavior of similar compounds within the body (Jiang et al., 2007).

Propiedades

IUPAC Name |

ethyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClN3O2/c1-2-19-13(18)17-7-5-16(6-8-17)12-4-3-10(15)9-11(12)14/h3-4,9H,2,5-8,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKEZBJNKEHFSOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C2=C(C=C(C=C2)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(3-Fluorophenyl)-2-(1-{pyrido[3,4-d]pyrimidin-4-yl}azetidin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2728501.png)

![7-Bromospiro[1,2-dihydroindene-3,3'-oxolane]-2',5'-dione](/img/structure/B2728502.png)

![5-cyclopropyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1,2-oxazole-3-carboxamide](/img/structure/B2728505.png)

![3,6,7,8-tetrahydro-2H-spiro[[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane] hydrochloride](/img/structure/B2728507.png)

![(5E)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2728509.png)

![N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-N,1-dimethyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B2728516.png)

![Ethyl 5-(4-ethoxy-4-oxobutanamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2728519.png)